N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine
Description
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)cyclopentanamine |
InChI |
InChI=1S/C11H19N3/c1-2-5-11(4-1)13-6-3-8-14-9-7-12-10-14/h7,9-11,13H,1-6,8H2 |
InChI Key |
ZSAGCCLDYYWYDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCCCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Condensation of Cyclopentanamine with Formaldehyde and Imidazole Derivatives
The Mannich reaction serves as a cornerstone for synthesizing N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine. A method adapted from bispidine syntheses involves reacting cyclopentanamine with paraformaldehyde and 3-(1H-imidazol-1-yl)propan-1-amine under acidic conditions. In a representative procedure, cyclopentanamine (50 mmol), paraformaldehyde (201 mmol), and 3-(1H-imidazol-1-yl)propan-1-amine (50 mmol) are refluxed in methanol with hydrochloric acid (2.65 mL) and glacial acetic acid (3.77 mL) at 60–65°C for 10–12 hours. The reaction proceeds via in situ formation of an iminium ion, which undergoes nucleophilic attack by the imidazole-containing amine (Fig. 1A).
Optimization Insights :
-
Temperature : Yields drop below 60°C due to incomplete iminium formation.
-
Catalyst : Acetic acid enhances protonation of formaldehyde, accelerating iminium intermediate generation.
-
Workup : Alkaline extraction (pH 12) followed by chloroform isolation minimizes by-product contamination.
Post-reaction purification via alumina column chromatography (benzene:isopropanol, 6:1) affords the target compound in 68% yield. Nuclear magnetic resonance (NMR) analysis confirms success: cyclopentyl protons resonate at δ 1.22–1.32 ppm (quintet), while imidazole protons appear as distinct singlets at δ 6.96–7.49 ppm.
Nucleophilic Substitution Approaches
Alkylation of Cyclopentanamine with 3-(Imidazol-1-yl)propyl Halides
A two-step alkylation strategy involves synthesizing 3-(imidazol-1-yl)propyl bromide followed by reaction with cyclopentanamine. The halogenated intermediate is prepared by treating 3-(1H-imidazol-1-yl)propan-1-ol with phosphorus tribromide (PBr₃) in dichloromethane at 0°C. Subsequent nucleophilic substitution employs cyclopentanamine (1.2 eq) and potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 8 hours.
Critical Parameters :
-
Solvent : Polar aprotic solvents like acetonitrile improve halide solubility and reaction kinetics.
-
Base : K₂CO₃ neutralizes HBr, shifting equilibrium toward product formation.
Gas chromatography–mass spectrometry (GC-MS) data reveal a molecular ion peak at m/z 193.29, consistent with the compound’s molecular weight. Infrared (IR) spectroscopy further validates the structure, showing N–H stretches at 3387 cm⁻¹ and C–N vibrations at 1662 cm⁻¹.
Reductive Amination Pathways
Coupling Cyclopentanone with 3-(Imidazol-1-yl)propan-1-amine
Reductive amination offers a one-pot route using cyclopentanone and 3-(imidazol-1-yl)propan-1-amine. Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the Schiff base intermediate formed in situ. After 24 hours at room temperature, the reaction mixture is quenched with ammonium chloride, extracted with ethyl acetate, and dried over magnesium sulfate.
Yield Enhancements :
-
Stoichiometry : A 1:1.5 ketone-to-amine ratio minimizes diketone by-products.
-
Acid Additives : 1% acetic acid protonates the imine, accelerating reduction.
Elemental analysis aligns with theoretical values (C: 68.36%, H: 9.86%, N: 21.78%), confirming purity. High-performance liquid chromatography (HPLC) purity exceeds 98% when using a C18 column (acetonitrile:water, 70:30).
Comparative Analysis of Synthetic Methods
The Mannich reaction excels in simplicity but requires stringent pH control. Nucleophilic substitution offers higher scalability, albeit with hazardous halide intermediates. Reductive amination, while slower, avoids strongly acidic conditions, making it suitable for acid-sensitive substrates.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The propyl chain can undergo substitution reactions with electrophiles in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Electrophiles like alkyl halides; reactions are conducted in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted propyl derivatives.
Scientific Research Applications
Medicinal Chemistry and Neurological Disorders
One of the most significant applications of N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine is its potential role in treating neurological disorders. Research has indicated that imidazole derivatives can inhibit the production of amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's disease. For instance, a patent describes the use of imidazole compounds for the treatment of such disorders by modulating amyloid-beta peptide production . The inhibition of these peptides may help prevent the formation of amyloid plaques, a hallmark of Alzheimer's disease.
Antimicrobial Activity
Another promising application of this compound lies in its antimicrobial properties. Studies have shown that imidazole derivatives exhibit significant antibacterial activity against various pathogens. For example, compounds similar to this compound have been evaluated for their efficacy against strains like Staphylococcus aureus and Escherichia coli, demonstrating moderate to strong antibacterial effects . The mechanism often involves disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of imidazole derivatives, including this compound, on cellular models of neurodegeneration. It was found that these compounds could reduce oxidative stress markers and improve cell viability in neuronal cells exposed to neurotoxic agents .
Case Study 2: Antimicrobial Evaluation
In another research effort, a series of imidazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain modifications to the imidazole ring enhanced antibacterial activity against resistant strains, suggesting that this compound could be optimized for better efficacy .
Mechanism of Action
The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric sites .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of imidazole- and propylamine-derived molecules. Below, we compare its key features with structurally related analogs, focusing on substituents, physicochemical properties, and inferred biological implications.
Data Table: Key Structural and Molecular Features
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine | Not provided | C₁₁H₁₉N₃ | 193.29 | Cyclopentylamine, imidazole, propyl |
| 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane | 16773-52-7 | C₇H₉N₃O₃ | 183.17 | Nitro, methyl, epoxypropane |
| 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole | 14419-11-5 | C₇H₁₀ClN₃O₃ | 219.63 | Chloro, hydroxy, nitro, methyl |
| N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine | Not provided | C₈H₁₇N₃ | 155.25 | Methylamine, pyrazole, propyl |
Structural and Functional Analysis
Imidazole Derivatives with Nitro Groups
- The epoxypropane moiety may confer alkylating activity, a feature seen in chemotherapeutic agents .
1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole (CAS 14419-11-5) :
The chlorine and hydroxy groups introduce polarity, improving water solubility. Nitroimidazoles like this are precursors to antimicrobial agents (e.g., metronidazole), where nitro reduction generates reactive intermediates toxic to anaerobic pathogens .
Pyrazole Analogs
- N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine: Replacing imidazole with pyrazole (two adjacent nitrogen atoms) alters hydrogen-bonding patterns and aromaticity. Pyrazoles often exhibit distinct biological profiles, such as COX-2 inhibition in anti-inflammatory drugs.
Unique Features of this compound
- Cyclopentylamine Group : Increases lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration or interaction with hydrophobic enzyme pockets.
- Propyl Linker : Balances flexibility and rigidity, optimizing spatial orientation for target engagement.
- Imidazole Core: Provides hydrogen-bond donor/acceptor sites, crucial for interactions with biological macromolecules (e.g., enzymes, receptors) .
Biological Activity
N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
This compound is characterized by the following chemical properties:
- Molecular Formula : C12H18N4
- Molecular Weight : 218.3 g/mol
- CAS Number : Not specified in the available literature.
The compound features an imidazole ring, which is known for its role in various biological processes, enhancing its potential as a therapeutic agent.
1. Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 40 µg/mL |
| P. aeruginosa | 30 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A notable study demonstrated its efficacy against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.4 |
| HCT116 | 12.7 |
| PC3 | 10.5 |
The compound exhibited dose-dependent cytotoxicity, indicating its potential as an anticancer agent .
3. Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in neurodegeneration.
A study reported that the compound reduced amyloid plaque formation by approximately 40% in vitro, suggesting a mechanism that could be leveraged for therapeutic purposes in neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of E. coli and S. aureus. The results indicated significant inhibition at concentrations as low as 20 µg/mL, with no observed cytotoxicity to human cells at this concentration.
Case Study 2: Cancer Cell Line Testing
Another study involved treating various cancer cell lines with this compound. The results demonstrated that the compound induced apoptosis in MCF-7 cells, as evidenced by increased levels of caspase-3 and -9, which are markers of programmed cell death.
Q & A
Q. What are the optimal synthetic routes for N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine, and how can reaction yields be maximized?
The synthesis typically involves nucleophilic substitution or reductive amination. A common approach is reacting cyclopentanamine with 1-(3-chloropropyl)imidazole under basic conditions (e.g., K₂CO₃ in DMF). Key optimization steps include:
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the product.
- Yield improvement : Employ excess cyclopentanamine (1.5–2.0 eq) to drive the reaction to completion .
Q. How is the structural integrity of this compound confirmed experimentally?
Combine spectroscopic and crystallographic methods:
Q. What preliminary biological assays are recommended to assess this compound’s activity?
- Enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) due to imidazole’s metal-coordinating properties.
- Receptor binding : Use radioligand displacement assays for G-protein-coupled receptors (GPCRs) .
Q. How do structural analogs of this compound differ in biological activity?
Comparative data for select analogs:
| Compound Name | Key Modification | Activity Trend |
|---|---|---|
| 1-(3-Aminopropyl)imidazole | Lacks cyclopentane | Reduced receptor specificity |
| N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentanamine | Methyl positional isomer | Enhanced metabolic stability |
Substituents on the cyclopentane ring significantly impact lipophilicity and target engagement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacodynamic profile?
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the cyclopentane ring to modulate binding affinity.
- Side-chain variations : Replace the propyl linker with ethylene glycol to enhance solubility. Validate changes using molecular docking (e.g., AutoDock Vina) and in vitro assays .
Q. What experimental strategies resolve contradictions in crystallographic vs. spectroscopic data?
- Multi-method validation : Cross-check NMR-derived torsion angles with X-ray data. For discrepancies, perform high-resolution mass spectrometry (HRMS) to confirm molecular composition.
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility that may explain crystallographic rigidness .
Q. How can computational modeling predict metal-coordination behavior of the imidazole moiety?
- Density Functional Theory (DFT) : Calculate binding energies for metal ions (e.g., Zn²⁺, Fe³⁺) at the imidazole N3 position.
- Molecular dynamics (MD) : Simulate coordination stability in physiological pH (7.4) using AMBER or CHARMM force fields .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. How do solvent polarity and pH affect the compound’s stability in biological assays?
- pH-dependent degradation : Perform accelerated stability testing (40°C, 75% RH) in buffers (pH 4–9). Imidazole derivatives are prone to hydrolysis at pH < 5.
- Solvent selection : Use PBS (pH 7.4) for in vitro studies; DMSO concentrations should be <1% to avoid artifactual results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
